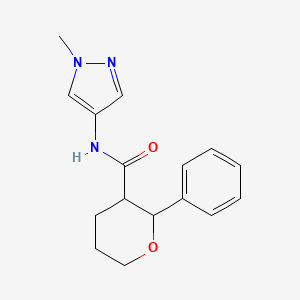![molecular formula C10H9BrN4O B7544738 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide, also known as BPTC, is a chemical compound that belongs to the class of triazole-containing compounds. It is widely used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide is known to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to modulate the immune system, with potential immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide is a valuable tool for scientific research due to its ability to selectively modulate the GABA-A receptor, and its potential therapeutic applications. However, 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide also has limitations, including potential toxicity and off-target effects. Careful consideration should be given to the dose and duration of 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide treatment in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide, including further investigation of its effects on the immune system and its potential therapeutic applications for neurological disorders. Additionally, continued optimization of synthesis methods and development of new analogs may lead to improved efficacy and reduced toxicity.
Métodos De Síntesis
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with 1,2,4-triazole-3-carboxylic acid, or the reaction of 4-bromobenzaldehyde with 1,2,4-triazole-3-carboxamide. These methods have been optimized to produce high yields of 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide with minimal impurities.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide has been used in a variety of scientific research applications, including as a tool to study the role of the GABA-A receptor in anxiety and depression, as well as to investigate the effects of 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide on the immune system. 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide has also been used to study the effects of stress on the brain, and to investigate the potential of 1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide as a therapeutic agent for various neurological disorders.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-8-3-1-7(2-4-8)5-15-6-13-10(14-15)9(12)16/h1-4,6H,5H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCCMXQJVZROAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)